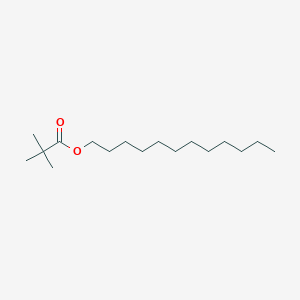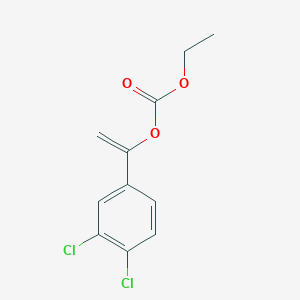![molecular formula C20H26O3Si B14266562 Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 136316-22-8](/img/structure/B14266562.png)
Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C20H26O3Si and a molecular weight of 342.51 . This compound is known for its unique structure, which includes an oxirane ring and a silyl ether group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- typically involves the reaction of an epoxide with a silyl ether. One common method is the reaction of an epoxide with a silyl ether in the presence of a base, such as sodium hydride, under anhydrous conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can yield alcohols .
Scientific Research Applications
Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- involves its reactivity with various chemical reagents. The oxirane ring is highly reactive and can undergo ring-opening reactions, while the silyl ether group can be cleaved under acidic or basic conditions. These reactions allow the compound to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl]-: This compound has a similar oxirane ring but differs in the substituent groups attached to the ring.
[(1,1-dimethylethoxy)methyl]oxirane: Another similar compound with an oxirane ring and different substituents.
Uniqueness
Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is unique due to the presence of both an oxirane ring and a silyl ether group. This combination of functional groups provides the compound with distinct reactivity and makes it valuable in various scientific research applications .
Properties
CAS No. |
136316-22-8 |
|---|---|
Molecular Formula |
C20H26O3Si |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
[3-[[tert-butyl(diphenyl)silyl]oxymethyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C20H26O3Si/c1-20(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)22-15-19-18(14-21)23-19/h4-13,18-19,21H,14-15H2,1-3H3 |
InChI Key |
AMSACQIRJIGRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
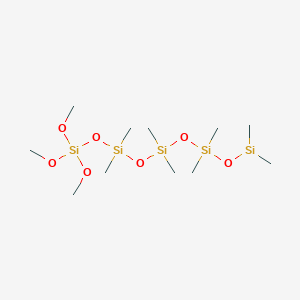
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
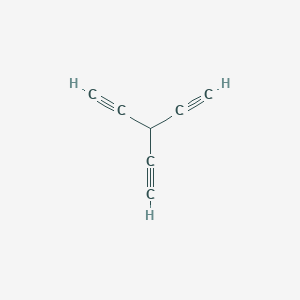
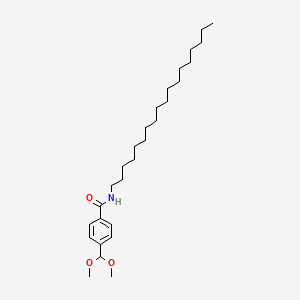

![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
